molecular formula C25H25FN4O2 B2415156 1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1110984-97-8

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2415156
CAS RN: 1110984-97-8
M. Wt: 432.499
InChI Key: PTEZGQDLLGTEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H25FN4O2 and its molecular weight is 432.499. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Adduct Formation in Humans and Rodents

Research by Turteltaub et al. (1999) explores the metabolism of heterocyclic amines, which are structurally related to fluoroquinolones, using accelerator mass spectrometry to compare adduct levels in humans and rodents. This study suggests differences in metabolite profiles between species, indicating potential avenues for researching the metabolic pathways and toxicological impacts of similar compounds (Turteltaub et al., 1999).

Neuromuscular Transmission Blockage

Sieb (1998) discusses how fluoroquinolone antibiotics, which share a core quinolone structure with the compound of interest, can block neuromuscular transmission. This highlights potential research applications in understanding the effects of quinolone derivatives on muscle function and neurotransmission (Sieb, 1998).

Antibiotic Resistance and Prophylaxis

The study by Miura et al. (2008) on fluoroquinolone-resistant Escherichia coli sepsis following prostate biopsies underlines the importance of researching fluoroquinolone resistance mechanisms. Insights into resistance can inform the development of new compounds with improved efficacy against resistant bacterial strains (Miura et al., 2008).

Radiotracer Development for Clinical Imaging

Brier et al. (2022) evaluated a radiotracer targeting the sphingosine-1-phosphate receptor, indicating research applications of quinoline derivatives in developing diagnostic tools for conditions like multiple sclerosis. This underscores the potential for similar compounds in clinical imaging and diagnosis (Brier et al., 2022).

Xenobiotic Intake Assessment from Food Processing

Zapico et al. (2022) describe assessing intake of xenobiotics, including heterocyclic amines from processed foods, highlighting the relevance of similar studies in evaluating dietary exposure to compounds like "1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" and its potential health impacts (Zapico et al., 2022).

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2/c1-3-29-15-19(25-27-24(28-32-25)17-7-5-4-6-8-17)23(31)18-13-20(26)22(14-21(18)29)30-11-9-16(2)10-12-30/h4-8,13-16H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZGQDLLGTEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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